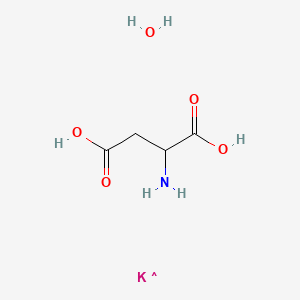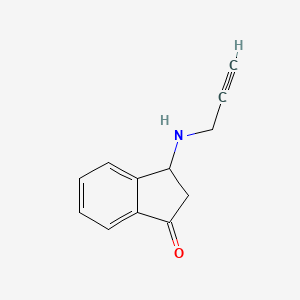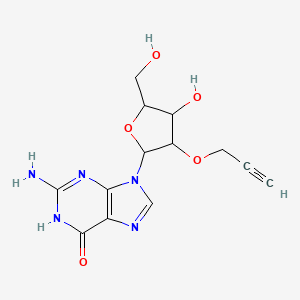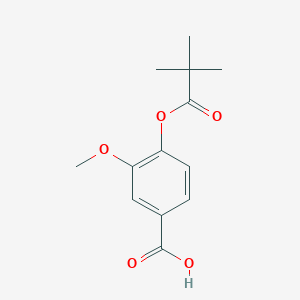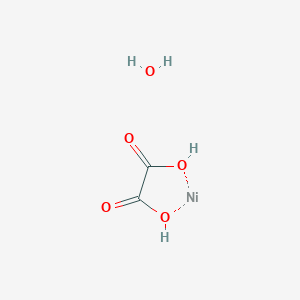
Nickel oxalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel oxalate hydrate is a coordination compound consisting of nickel, oxalate ions, and water molecules. It is typically represented by the formula NiC₂O₄·xH₂O, where x denotes the number of water molecules associated with the compound. This compound is known for its vibrant green color and is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel oxalate hydrate can be synthesized through a precipitation reaction involving nickel salts and oxalic acid. One common method involves dissolving nickel nitrate or nickel chloride in water and then adding a solution of oxalic acid. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nickel sulfate and oxalic acid. The reaction is carried out in large reactors, and the precipitate is collected through filtration. The product is then dried under controlled conditions to ensure the desired level of hydration .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel oxalate hydrate undergoes various chemical reactions, including:
Oxidation: Nickel oxalate can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under specific conditions.
Thermal Decomposition: When heated, this compound decomposes to produce nickel oxide, carbon dioxide, and water.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Can be achieved using reducing agents such as hydrogen gas.
Thermal Decomposition: Occurs at elevated temperatures, often above 300°C.
Major Products Formed
- Nickel Oxide (NiO)
- Metallic Nickel (Ni)
- Carbon Dioxide (CO₂)
- Water (H₂O)
Applications De Recherche Scientifique
Nickel oxalate hydrate has several applications in scientific research:
- Catalysis : It is used as a precursor for the synthesis of nickel-based catalysts, which are employed in various chemical reactions, including hydrogenation and oxidation reactions .
- Material Science : this compound is used in the preparation of nickel oxide nanoparticles, which have applications in electronics, sensors, and energy storage devices .
- Electrochemistry : It is utilized in the development of electrodes for batteries and fuel cells due to its excellent electrochemical properties .
Mécanisme D'action
The mechanism by which nickel oxalate hydrate exerts its effects is primarily related to its ability to undergo redox reactions. In catalytic applications, the compound can facilitate electron transfer processes, thereby enhancing the efficiency of chemical reactions. The molecular targets and pathways involved often depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Nickel oxalate hydrate can be compared with other metal oxalates, such as:
- Cobalt oxalate
- Iron oxalate
- Zinc oxalate
Uniqueness
This compound is unique due to its specific redox properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalysis and electrochemical applications .
Similar Compounds
- Cobalt oxalate (CoC₂O₄)
- Iron oxalate (FeC₂O₄)
- Zinc oxalate (ZnC₂O₄)
These compounds share similar structural features but differ in their chemical reactivity and applications .
Propriétés
Formule moléculaire |
C2H4NiO5 |
|---|---|
Poids moléculaire |
166.74 g/mol |
Nom IUPAC |
nickel;oxalic acid;hydrate |
InChI |
InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |
Clé InChI |
VRBPDNIPYNKRCU-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


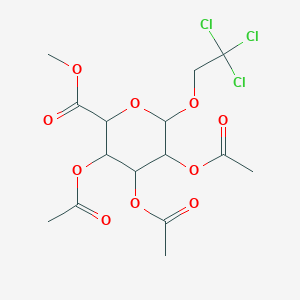



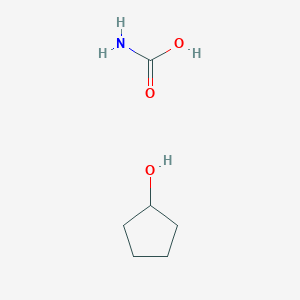
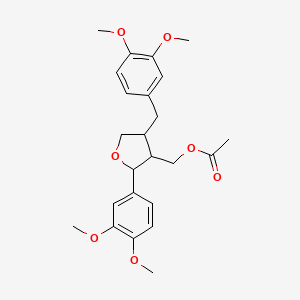
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
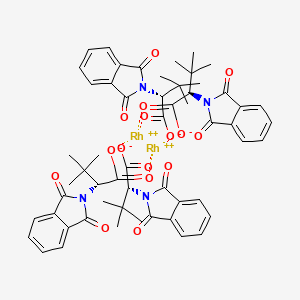
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
